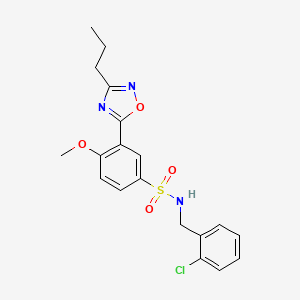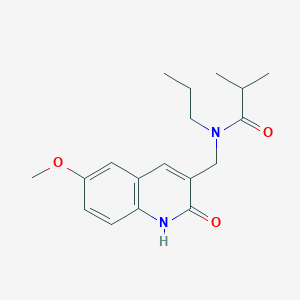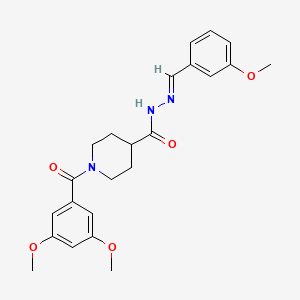
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as FOAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOAN belongs to the class of oxadiazole compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to reduce the levels of various inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can also be easily synthesized using a multi-step process that involves commercially available starting materials. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups.
Direcciones Futuras
There are several future directions for the scientific research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to evaluate its efficacy and safety in animal models of various diseases. Additionally, there is a need to optimize the synthesis method of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline to improve its yield and purity. Finally, there is a need to develop novel derivatives of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline with improved biological activities and pharmacokinetic properties.
Conclusion:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups. There are several future directions for the scientific research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, including investigating its mechanism of action, evaluating its efficacy and safety in animal models, optimizing its synthesis method, and developing novel derivatives with improved biological activities and pharmacokinetic properties.
Métodos De Síntesis
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with furfural, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final step involves the reaction of the resulting product with phenethylamine in the presence of acetic acid and sodium acetate. The chemical structure of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been the subject of various scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-24(26)17-13-15(20-22-19(23-28-20)18-7-4-12-27-18)8-9-16(17)21-11-10-14-5-2-1-3-6-14/h1-9,12-13,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLXRNOYJJPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)

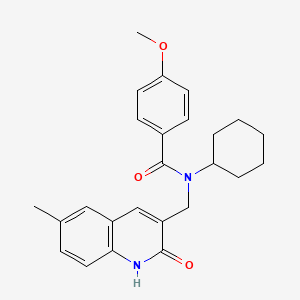
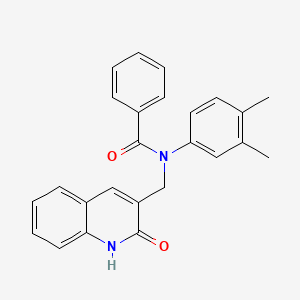
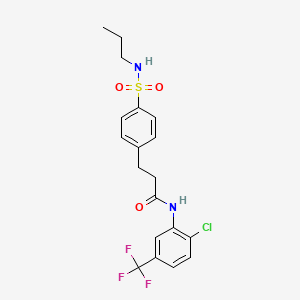
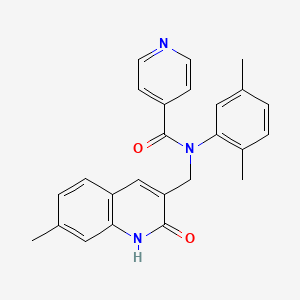
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)


